molecular formula C9H11Cl2NO2 B13462168 2-(3-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride

2-(3-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride

Cat. No.: B13462168
M. Wt: 236.09 g/mol
InChI Key: IYBRRECQPQMJLJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and methylamine.

    Formation of Intermediate: The initial step involves the condensation of 3-chlorobenzaldehyde with methylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.

    Carboxylation: The amine is then carboxylated using carbon dioxide under basic conditions to form the final product, 2-(3-Chlorophenyl)-2-(methylamino)acetic acid.

    Hydrochloride Formation: The free acid is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction can lead to the formation of amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-chlorobenzaldehyde or 3-chlorobenzoic acid.

    Reduction: Formation of 3-chlorophenylethanol or 3-chlorophenylmethanamine.

    Substitution: Formation of various substituted phenylacetic acids.

Scientific Research Applications

2-(3-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, leading to changes in cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylacetic acid
  • 2-(3-Bromophenyl)-2-(methylamino)acetic acid
  • 2-(3-Fluorophenyl)-2-(methylamino)acetic acid

Uniqueness

2-(3-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties compared to other phenylacetic acids.

Properties

Molecular Formula

C9H11Cl2NO2

Molecular Weight

236.09 g/mol

IUPAC Name

2-(3-chlorophenyl)-2-(methylamino)acetic acid;hydrochloride

InChI

InChI=1S/C9H10ClNO2.ClH/c1-11-8(9(12)13)6-3-2-4-7(10)5-6;/h2-5,8,11H,1H3,(H,12,13);1H

InChI Key

IYBRRECQPQMJLJ-UHFFFAOYSA-N

Canonical SMILES

CNC(C1=CC(=CC=C1)Cl)C(=O)O.Cl

Origin of Product

United States

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